molecular formula C9H13NO2 B12514602 3-(3-Hydroxypropylamino)phenol CAS No. 699012-00-5

3-(3-Hydroxypropylamino)phenol

Cat. No.: B12514602
CAS No.: 699012-00-5
M. Wt: 167.20 g/mol
InChI Key: APSKHWUYUMHNFK-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropylamino)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is particularly interesting due to its unique structure, which includes a hydroxypropylamino group attached to the phenol ring. This structural feature imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a hydroxypropylamine. This reaction typically requires a strong base, such as sodium hydride or sodium amide, to facilitate the substitution process .

Industrial Production Methods: Industrial production of phenolic compounds, including this compound, often involves the hydroxylation of arylboronic acids. This method is advantageous due to its mild reaction conditions and high yields. The process utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent, carried out in ethanol at room temperature .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxypropylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)

    Reduction: Sodium borohydride (NaBH4)

    Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols

Scientific Research Applications

3-(3-Hydroxypropylamino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropylamino)phenol primarily involves its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 3-(3-Hydroxypropylamino)phenol is unique due to the presence of the hydroxypropylamino group, which enhances its solubility and reactivity compared to simpler phenols like phenol and hydroquinone. This structural feature also imparts specific biological activities, making it a valuable compound for various applications .

Properties

CAS No.

699012-00-5

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(3-hydroxypropylamino)phenol

InChI

InChI=1S/C9H13NO2/c11-6-2-5-10-8-3-1-4-9(12)7-8/h1,3-4,7,10-12H,2,5-6H2

InChI Key

APSKHWUYUMHNFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NCCCO

Origin of Product

United States

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